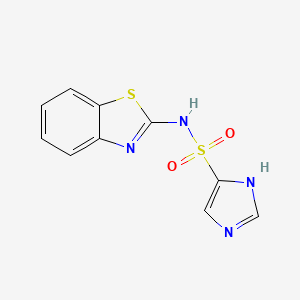

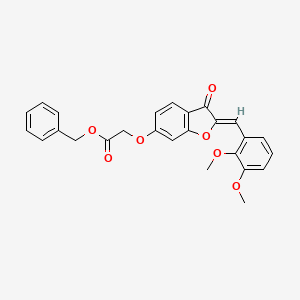

![molecular formula C13H9F3N2O3 B2521499 3-硝基-5-[3-(三氟甲基)苯氧基]苯胺 CAS No. 832741-23-8](/img/structure/B2521499.png)

3-硝基-5-[3-(三氟甲基)苯氧基]苯胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "3-Nitro-5-[3-(trifluoromethyl)phenoxy]aniline" is a chemical entity that appears to be related to various research areas, including the synthesis of polymers, pharmaceutical intermediates, and the study of nitroaromatic compounds. While the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds and their chemical behavior, which can be extrapolated to understand the properties and potential reactions of "3-Nitro-5-[3-(trifluoromethyl)phenoxy]aniline".

Synthesis Analysis

The synthesis of related compounds often involves the introduction of trifluoromethyl groups and nitro groups to aromatic systems. For instance, neutral Ni(II) complexes derived from anilino-substituted enone ligands bearing trifluoromethyl groups have been synthesized and characterized, showing that the introduction of electron-withdrawing groups like trifluoromethyl can be successfully achieved . Additionally, the synthesis of partially reduced polynitro aromatic compounds, such as 3-(3-nitrophenylsulfonyl)aniline, involves catalytic transfer hydrogenation, indicating that nitro groups can be manipulated under certain conditions . These methods could potentially be adapted for the synthesis of "3-Nitro-5-[3-(trifluoromethyl)phenoxy]aniline".

Molecular Structure Analysis

The molecular structure of compounds similar to "3-Nitro-5-[3-(trifluoromethyl)phenoxy]aniline" has been studied using techniques like X-ray single crystal diffraction and quantum chemical calculations . These studies help in understanding the geometry, electronic structure, and potential reactivity of the compounds. The presence of nitro and trifluoromethyl groups is known to influence the electronic distribution within the molecule, which can be crucial for its reactivity and interactions with other molecules.

Chemical Reactions Analysis

The chemical reactivity of nitroaromatic compounds and those with trifluoromethyl groups has been explored in various contexts. For example, the reaction of 3-nitro-2-(trifluoromethyl)-2H-chromenes with nucleophiles demonstrates the potential for conjugated addition reactions characteristic of this class of compounds . Similarly, the reaction of 2-phenoxy-3,5-dinitropyridine with substituted anilines suggests that nitro groups can participate in nucleophilic substitution reactions . These findings could be relevant when considering the chemical reactions that "3-Nitro-5-[3-(trifluoromethyl)phenoxy]aniline" might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds containing nitro and trifluoromethyl groups are influenced by these substituents. The trifluoromethyl group is highly electronegative, which can affect the acidity, boiling point, and solubility of the compound . The nitro group is also an electron-withdrawing group and can impact the compound's reactivity towards reduction or participation in electron transfer reactions . These properties are essential when considering the applications and handling of "3-Nitro-5-[3-(trifluoromethyl)phenoxy]aniline".

科学研究应用

医药应用

“3-硝基-5-[3-(三氟甲基)苯氧基]苯胺”中存在的三氟甲基是许多美国食品药品监督管理局(FDA)批准药物的常见特征 . 三氟甲基的独特性质有助于这些药物的药理活性 . 例如,该化合物用于合成塞利诺克 .

农药应用

可以从“3-硝基-5-[3-(三氟甲基)苯氧基]苯胺”中衍生出的三氟甲基吡啶是活性农药成分中的关键结构单元 . 在过去二十年中,超过 50% 的上市杀虫剂都是氟化的 . 三氟甲基存在于目前市场上大约 40% 的含氟杀虫剂中 .

席夫碱的合成

“3-硝基-5-[3-(三氟甲基)苯氧基]苯胺”可用于合成 N-[2-羟基-1-萘亚甲基]-3,5-双(三氟甲基)苯胺,这是一种席夫碱 . 席夫碱是用途广泛的化合物,在医药化学和分析化学等各个领域都有广泛的应用。

加胺反应

该化合物也可用于钛催化的加胺反应,生成 N-1-苯乙基-3,5-双(三氟甲基)苯胺 . 加胺反应在胺的合成中很重要,胺是有机化学中的基本结构单元。

安全注意事项

在处理“3-硝基-5-[3-(三氟甲基)苯氧基]苯胺”时,重要的是要注意,它在燃烧时会产生氮氧化物(NOx)、一氧化碳(CO)、二氧化碳(CO2)和气态氟化氢(HF) . 因此,应采取适当的安全措施。

未来应用

鉴于三氟甲基的独特性质以及对氟化有机化学品日益增长的兴趣,预计未来将发现“3-硝基-5-[3-(三氟甲基)苯氧基]苯胺”的许多新应用 .

属性

IUPAC Name |

3-nitro-5-[3-(trifluoromethyl)phenoxy]aniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F3N2O3/c14-13(15,16)8-2-1-3-11(4-8)21-12-6-9(17)5-10(7-12)18(19)20/h1-7H,17H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHPUZYMJECRKNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=CC(=CC(=C2)[N+](=O)[O-])N)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[[4-Methyl-2-(oxolan-2-ylmethoxy)phenyl]methyl]prop-2-enamide](/img/structure/B2521417.png)

![N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2521418.png)

![Methyl 6-({4-[(tert-butoxy)carbonyl]piperazin-1-yl}methyl)-4-(3,4-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2521421.png)

![N-(3-chloro-4-fluorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2521424.png)

![6-Cyclopentyl-4,7,8-trimethyl-2-[(4-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2521425.png)

![N-([3,3'-bipyridin]-5-ylmethyl)-4-ethoxy-3-fluorobenzenesulfonamide](/img/structure/B2521426.png)

![methyl 3-({[4-(4-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetyl}amino)thiophene-2-carboxylate](/img/structure/B2521428.png)

![Methyl furo[2,3-c]pyridine-7-carboxylate](/img/structure/B2521429.png)